molecular formula C23H19NO2 B2449973 2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline CAS No. 860783-99-9

2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline

Cat. No. B2449973
M. Wt: 341.41
InChI Key: YNRQCASCMBHXME-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a derivative of biphenyl and quinoline, which are both aromatic organic compounds .


Synthesis Analysis

The synthesis of a new compound often involves reactions between different organic molecules. The exact process would depend on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give insights into its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Tyrosinase Inhibition

Biphenyl-based compounds have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme crucial in melanin synthesis. Some biphenyl ester derivatives have shown significant anti-tyrosinase activities, with molecular docking studies indicating that their primary binding site is the active-site entrance of the enzyme rather than the inner copper binding site (Kwong et al., 2017).

Molecular Interplay in Chemical Reactions

2-Methylquinoline's interaction with 1-(het)aryl-3-phenylprop-2-yn-1-ones under transition metal-free conditions leads to the formation of 2-{5’-(het)aryl[1,1’ : 3’,1”]terphenyl-4’-yl}quinolines. The reaction proceeds via intermediate 1,3-dipoles and highlights the significant molecular interplay involved in the synthesis of complex biphenyl compounds (Trofimov et al., 2018).

Structural Analysis and Crystallography

The structural characteristics of various biphenyl compounds have been meticulously studied through methods like single-crystal X-ray diffraction, revealing intricate details about their crystal packing and molecular interactions (Yuan et al., 2011).

Potential in Imaging and Diagnostics

Some carbon-11 labeled biaryl tetrahydroisoquinoline derivatives have been synthesized and explored as potential positron emission tomography (PET) glioma tumor imaging agents. These compounds offer valuable insights into the development of new diagnostic tools for imaging specific tumors (Wang et al., 2007).

Novel Compound Synthesis

Innovative methods have been employed to synthesize novel compounds like 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, demonstrating the chemical versatility and potential pharmaceutical applications of biphenyl derivatives (Bouarata et al., 2012).

Receptor Binding and Potential Therapeutic Uses

Several biphenyl compounds have been studied for their binding to sigma-2 receptors, indicating their potential use in therapeutic applications, particularly concerning central nervous system disorders (Kim et al., 2022).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a substance, including its toxicity, flammability, and environmental impact .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. This could involve further studies to optimize its synthesis, explore its uses, or understand its mechanism of action .

properties

IUPAC Name

5,8-dimethoxy-2-(4-phenylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQCASCMBHXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline

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